2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine is a heterocyclic compound characterized by a fused thiazole and pyridine structure. Its molecular formula is , and it has a molecular weight of approximately 219.1 g/mol. This compound features a bromine atom at the second position of the thiazolo ring, contributing to its unique chemical reactivity and biological properties . The compound is notable for its potential applications in medicinal chemistry due to its structural characteristics and reactivity.
The presence of the bromine atom in 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine allows for various nucleophilic substitution reactions. For example:
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine exhibits significant biological activity. Preliminary studies suggest:
Further studies are necessary to fully elucidate its mechanisms of action and therapeutic potential.
2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine can be synthesized through several methods:
Each method varies in efficiency and yield based on the starting materials and reaction conditions used.
The unique structure of 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine lends itself to various applications:
Interaction studies involving 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine focus on its binding affinity with biological targets. Preliminary findings indicate that:
These studies are crucial for understanding how this compound can be utilized therapeutically.
Several compounds share structural similarities with 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine. Here are some notable examples:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
2-Bromo-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine | 143150-92-9 | 0.97 | Methyl group enhances lipophilicity |
2-Bromo-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one | 1035219-96-5 | 0.83 | Contains a carbonyl group |
tert-Butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate | 365996-06-1 | 0.77 | tert-butyl group increases steric bulk |
2-Bromo-4-(2-hydroxyethyl)-5-methylthiazole | 496062-16-9 | 0.75 | Hydroxyethyl group introduces hydrophilicity |
2-Bromo-4,5,6,7-tetrahydrobenzo[d]thiazol-6-amine | 1379295-90-5 | 0.74 | Amino group may enhance biological activity |
These compounds exhibit variations in their functional groups and structural configurations that influence their chemical properties and biological activities. The uniqueness of 2-Bromo-4,5,6,7-tetrahydrothiazolo[4,5-c]pyridine lies in its specific thiazolo-pyridine framework combined with the bromine substituent.